2'-benzyl-N-(2-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spirocyclic framework integrating a cyclopentane and isoquinoline moiety. Key structural elements include:
- N-(2-Methoxyphenyl)carboxamide: Introduces hydrogen-bonding capacity via the amide and methoxy groups, which may influence receptor binding.
Properties
Molecular Formula |
C28H28N2O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-benzyl-N-(2-methoxyphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C28H28N2O3/c1-33-24-16-8-7-15-23(24)29-26(31)25-21-13-5-6-14-22(21)27(32)30(28(25)17-9-10-18-28)19-20-11-3-2-4-12-20/h2-8,11-16,25H,9-10,17-19H2,1H3,(H,29,31) |
InChI Key |
PSNTTYDAPPPORH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’-benzyl-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through a multi-step synthetic route. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of spirocyclic compounds, including this specific structure, exhibit promising anticancer properties. Studies have shown that compounds with similar frameworks can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, molecular docking studies have suggested that the compound may interact effectively with targets involved in cancer progression, such as protein kinases and transcription factors .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Similar compounds have demonstrated activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Synthesis and Derivative Development
The synthesis of 2'-benzyl-N-(2-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide typically involves multi-step organic reactions that include cyclization and functional group modifications. The ability to modify the benzyl and methoxy groups allows for the development of a library of derivatives with enhanced biological properties.
Study 1: Anticancer Evaluation
In a recent study, derivatives of spirocyclic compounds were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results indicated that specific modifications to the methoxy and benzyl groups significantly enhanced cytotoxic effects compared to unmodified compounds. The most potent derivative showed IC50 values in the low micromolar range, indicating strong activity against cancer cells .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this class of compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .
Mechanism of Action
The mechanism by which 2’-benzyl-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Isoquinoline Derivatives
The following table compares the target compound with spirocyclic analogs from the evidence:
Key Observations :
- Lipophilicity : The benzyl group in the target compound increases hydrophobicity compared to cyclohexyl or furylmethyl analogs.
- Hydrogen Bonding: The N-(2-methoxyphenyl)carboxamide offers dual H-bond donor/acceptor sites, unlike carboxylic acid derivatives .
Non-Spiro Biphenyl Carboxamides (VM-2 and VM-9)
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| VM-2 | C23H20N2O6 | 420.41 | 112–115 | 66.89 | Biphenyl core; nitrate ester; lacks spirocyclic rigidity |
| VM-9 | C22H17N3O7 | 435.39 | 160–162 | 71.08 | Nitrophenyl group; higher polarity due to nitro substituent |
Key Observations :
- Rigidity : The spirocyclic core in the target compound likely improves metabolic stability compared to flexible biphenyl analogs .
- Electron-Donating Groups : The 2-methoxy group in the target compound may enhance electron density at the amide, contrasting with VM-9’s electron-withdrawing nitro group .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of spirocyclic isoquinoline derivatives. Its structure can be represented as follows:
- Molecular Formula: C22H24N2O3
- Molecular Weight: 364.44 g/mol
- CAS Number: 1283481-92-4
The unique spirocyclic framework contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanism of action for this compound is still under investigation, but it may involve modulation of various signaling pathways or interactions with specific protein targets.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cellular models. It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 and A549 cells | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Neuroprotective | Potential antioxidant activity |
Case Study: Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The lead compound demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that treatment with the compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting a mechanism involving inhibition of NF-kB signaling pathways .
Q & A
Q. What are the recommended synthetic routes for 2'-benzyl-N-(2-methoxyphenyl)-...carboxamide?
- Methodological Answer : The synthesis of this spiro-isoquinoline derivative typically involves multi-step protocols. A plausible route includes:
Core Formation : Cyclocondensation of substituted cyclopentane precursors with isoquinoline intermediates under acidic conditions (e.g., HCl/EtOH) to form the spirocyclic backbone .
Functionalization : Introduction of the benzyl group via nucleophilic substitution or Pd-catalyzed cross-coupling. The methoxyphenyl carboxamide moiety can be appended using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (e.g., ethyl acetate/hexane) .
Key Challenges: Steric hindrance at the spiro junction may require optimized reaction times and temperatures (e.g., 60–80°C for 12–24 hours).
Q. How should researchers characterize the compound’s structural identity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify spirocyclic proton environments (δ 1.5–2.5 ppm for cyclopentane protons; δ 6.5–8.5 ppm for aromatic regions).
- 2D NMR (COSY, HSQC) : Confirm connectivity between the spiro center and substituents .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and spiro conformation if single crystals are obtainable .
- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. What safety precautions are critical during handling?
- Methodological Answer : While toxicity data for this compound is limited, apply general precautions for isoquinoline derivatives:
- PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing and reactions .
- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation of the dihydroisoquinoline moiety .
- Spill Management : Neutralize with vermiculite, then dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group (C=O) at position 1'-oxo is a likely site for nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Parameterize the force field using PubChem-derived structural data .
- Docking Studies (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential binding pockets, focusing on the methoxyphenyl and benzyl groups’ hydrophobic interactions .
Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:
- Dose-Response Curves : Use a minimum of 3 replicates per concentration (e.g., 1 nM–100 µM) to calculate IC₅₀ values .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate cell line viability (MTT assay) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259367) to identify trends in structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC at 0, 6, 12, and 24 hours. Hydrolysis of the carboxamide group is a common instability .
- Prodrug Design : Modify the carboxamide to a methyl ester (improves lipophilicity) or PEGylate the benzyl group to enhance solubility .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
